3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid, also known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of influenza and other respiratory viruses. DAS181 works by cleaving sialic acid receptors on the surface of host cells, preventing the virus from attaching and infecting the cells.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been extensively studied for its antiviral properties against influenza viruses, including H1N1, H3N2, and H5N1 strains. In addition, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has also been shown to be effective against other respiratory viruses, such as parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been tested in vitro, in vivo, and in clinical trials, with promising results.
Wirkmechanismus
3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid works by cleaving sialic acid receptors on the surface of host cells, preventing the virus from attaching and infecting the cells. Sialic acid is a common receptor for many respiratory viruses, and by cleaving this receptor, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid effectively blocks viral entry into host cells. 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been shown to be effective against both seasonal and pandemic influenza strains, as well as other respiratory viruses.
Biochemical and Physiological Effects
3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid has been shown to be well-tolerated in both preclinical and clinical studies. In animal studies, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid was found to be rapidly cleared from the body, with no evidence of accumulation or toxicity. In clinical trials, 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid was well-tolerated at all doses tested, with no serious adverse events reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid is its broad-spectrum antiviral activity against multiple respiratory viruses. This makes it a promising candidate for the treatment of influenza and other respiratory infections. However, one limitation of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid include further clinical trials to evaluate its safety and efficacy in treating influenza and other respiratory viruses. In addition, research is needed to explore the potential use of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid as a prophylactic treatment for high-risk populations, such as healthcare workers and the elderly. Finally, the development of new formulations and delivery methods for 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid may improve its efficacy and reduce the need for frequent dosing.
Synthesemethoden
The synthesis of 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid involves a multi-step process that begins with the reaction of 3,4-difluorobenzyl mercaptan with acryloyl chloride to form 2-(3,4-difluorophenyl)sulfanylacrylic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylalanine to form 3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid.
Eigenschaften
IUPAC Name |
3-[[2-(3,4-difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-7(12(17)18)5-15-11(16)6-19-8-2-3-9(13)10(14)4-8/h2-4,7H,5-6H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTBJGNEVWNILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC(=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.